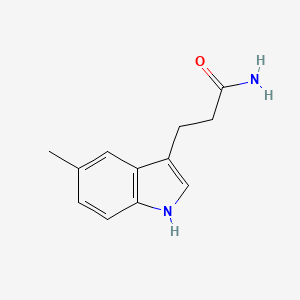

3-(5-Methyl-3-indolyl)propanamide

Vue d'ensemble

Description

3-(5-Methyl-3-indolyl)propanamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a subject of extensive research in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-indolyl)propanamide typically involves the reaction of 5-methylindole with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The indole ring’s electron-rich C3 position enables electrophilic substitution. Key examples include:

Recent studies demonstrate that 3-indolylpropanamides react with 2-methoxybenzaldehydes and β-dicarbonyl compounds to yield 6-indolyltetrahydropyrimidines under mild conditions .

Oxidation Reactions

The hydroxymethyl group (-CH2OH) attached to the indole ring undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO4 (acidic) | Aqueous H2SO4, reflux | 3-Carboxyindolepropanamide |

| CrO3 | Acetic acid, 60°C | Ketone derivatives |

Oxidation pathways are critical for generating bioactive metabolites, though yields depend on the steric hindrance of the 5-methyl group .

Reduction Reactions

The propanamide sidechain can be reduced to primary amines:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH4 | Dry THF, −78°C, 2h | 3-(5-Methylindolyl)propylamine |

| H2/Pd-C | Ethanol, 50 psi, 6h | Saturated indoline analogs |

Lithium aluminum hydride (LiAlH4) achieves >80% conversion in anhydrous tetrahydrofuran (THF) under cryogenic conditions .

Multicomponent Reactions (MCRs)

This compound participates in one-pot syntheses of polycyclic systems:

| Components | Catalyst | Product Class |

|---|---|---|

| 3-Formylchromones, NH4OAc | SnCl2/DMF, 80°C | Indole-pyridine hybrids |

| Alkyl nitriles, DHP | Microwave, 150°C | Pyrimidine-carboxylates |

Stannous chloride-mediated MCRs efficiently yield indole-pyridines with high regioselectivity .

Hydrolysis and Functionalization

The amide group undergoes hydrolysis under basic conditions:

| Base | Conditions | Product |

|---|---|---|

| 30% NaOH | Reflux, 4h | 3-(5-Methylindolyl)propionic acid |

| LiOH/MeOH | RT, 12h | Carboxylate salts |

Alkaline hydrolysis cleaves the amide bond quantitatively, enabling further derivatization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Coupling Partner | Catalyst System | Product |

|---|---|---|

| Arylboronic acids | Pd(PPh3)4, K2CO3, DMF | Biaryl-indole conjugates |

| Alkynes | CuI, Pd(OAc)2, PPh3 | Alkyne-functionalized indoles |

Critical Analysis of Reactivity

-

Steric Effects : The 5-methyl group hinders electrophilic substitution at the C4/C6 positions, directing reactivity to C2/C7.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the indole ring in MCRs .

-

Catalyst Specificity : SnCl2 selectively activates carbonyl groups in chromone-indole condensations .

For further exploration, kinetic studies under varied temperatures and solvent systems are recommended to optimize reaction efficiency.

Applications De Recherche Scientifique

3-(5-Methyl-3-indolyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to the chromophoric nature of the indole ring .

Mécanisme D'action

The mechanism of action of 3-(5-Methyl-3-indolyl)propanamide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways such as cell signaling and gene expression. The compound’s effects are mediated through its ability to modulate oxidative stress, inhibit DNA synthesis, and affect cellular proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3’-Indoyl)propionic acid

- Indole-3-pyruvic acid

- 1-Methylindole-3-acetic acid

- 2-Methylindole-3-acetic acid

- 5-Methylindole-3-acetic acid

Uniqueness

3-(5-Methyl-3-indolyl)propanamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

3-(5-Methyl-3-indolyl)propanamide is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection, antimicrobial properties, and anticancer effects. This article reviews the current understanding of the biological activity associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features an indole ring structure, which is known for its diverse biological activities. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially affecting its biological interactions.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit significant neuroprotective properties. For instance, derivatives of indole-3-propionic acid have demonstrated strong antioxidant activity, inhibiting oxidative stress-induced neurotoxicity in neuronal cell lines such as SH-SY5Y. These compounds also showed inhibition of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's and Alzheimer's .

Table 1: Neuroprotective Activities of Indole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Indole-3-propionic acid | 50 | Antioxidant, MAO-B inhibition |

| 5-Methoxy-Indole Carboxylic Acid | <150 | Neuroprotection against oxidative stress |

| This compound | TBD | Potentially similar mechanisms |

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. Indole derivatives have been shown to enhance the efficacy of antibiotics against various bacterial strains. For example, certain indole-based compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic adjuvants .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | TBD | Various strains |

| Indole-3-acetamido-polyamines | 6.25 µM | Pseudomonas aeruginosa |

| Doxycycline + Indole Conjugates | Enhanced efficacy | E. coli, K. pneumoniae |

Anticancer Potential

The anticancer activity of indole derivatives is another area of interest. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Apoptosis Induction

A study involving a series of indole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins. The specific role of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research.

Propriétés

IUPAC Name |

3-(5-methyl-1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-2-4-11-10(6-8)9(7-14-11)3-5-12(13)15/h2,4,6-7,14H,3,5H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBAYLIMFOYFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.